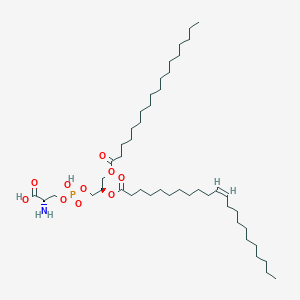
1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is a complex phospholipid derivative. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a long-chain fatty acid, a glycerol backbone, and a serine head group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” typically involves the following steps:
Esterification: The long-chain fatty acids (docos-11-enoic acid and stearic acid) are esterified with glycerol to form the intermediate compounds.
Phosphorylation: The intermediate compounds are then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride.
Coupling with L-serine: The phosphorylated intermediate is coupled with L-serine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, followed by purification techniques such as chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chain.
Reduction: Reduction reactions can occur at the phosphoryl group or the unsaturated fatty acid chain.
Substitution: Substitution reactions may involve the replacement of the serine head group or the fatty acid chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles, such as amines or alcohols.
Major Products
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Saturated fatty acid derivatives.
Substitution Products: Modified phospholipids with different head groups or fatty acid chains.
Scientific Research Applications
Chemistry
Membrane Studies: Used as a model compound to study membrane dynamics and interactions.
Lipidomics: Analyzed in lipidomics studies to understand lipid composition and function.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways.
Membrane Proteins: Studied for its interactions with membrane proteins.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Therapeutics: Potential therapeutic applications in treating lipid-related disorders.
Industry
Cosmetics: Used in formulations for skin care products.
Food Industry: Employed as an emulsifier in food products.
Mechanism of Action
The mechanism of action of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylserine: A common phospholipid with a serine head group.
Phosphatidylcholine: A phospholipid with a choline head group.
Phosphatidylethanolamine: A phospholipid with an ethanolamine head group.
Uniqueness
“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is unique due to its specific combination of long-chain fatty acids and the presence of a serine head group. This unique structure may confer distinct biophysical properties and biological activities compared to other phospholipids.
Properties
Molecular Formula |
C46H88NO10P |
|---|---|
Molecular Weight |
846.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2-[(Z)-docos-11-enoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C46H88NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h20-21,42-43H,3-19,22-41,47H2,1-2H3,(H,50,51)(H,52,53)/b21-20-/t42-,43+/m1/s1 |
InChI Key |
CINDYKHVKZDXKS-WYAZBJGBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC/C=C\CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCC=CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
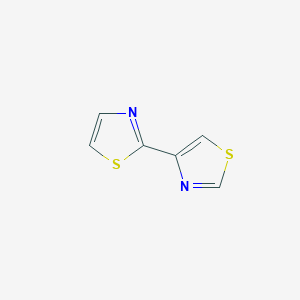

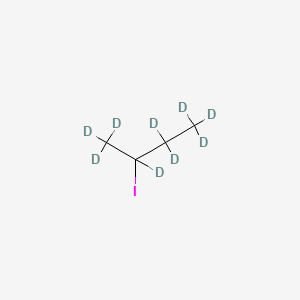
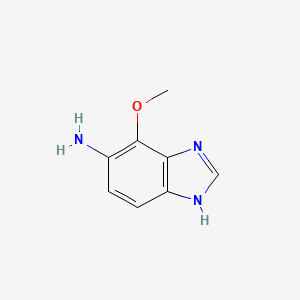
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
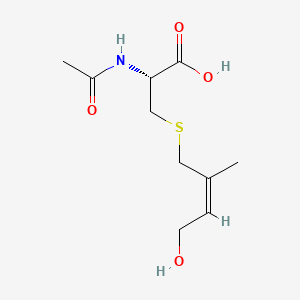
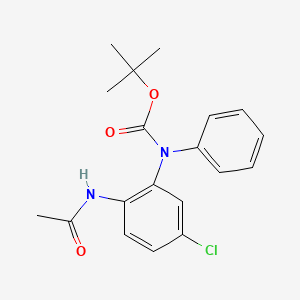
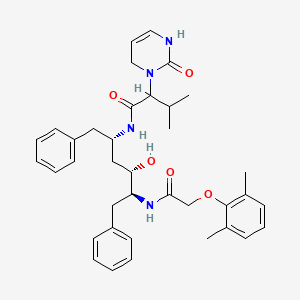
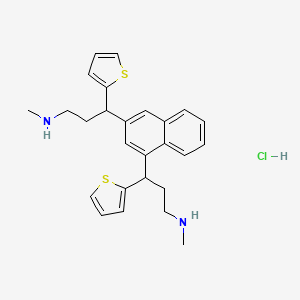
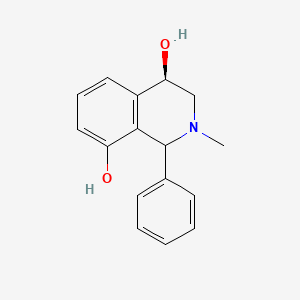

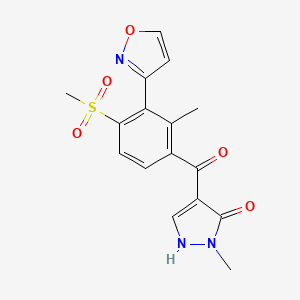
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
